molecular formula C15H21N3O4 B1387369 Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate CAS No. 1171779-72-8

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

Cat. No.: B1387369
CAS No.: 1171779-72-8
M. Wt: 307.34 g/mol
InChI Key: NBNBAOPRASNOAI-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate is a benzoate ester derivative featuring a nitro group at the 3-position and a 4-propylpiperazine substituent at the 4-position of the aromatic ring. The methyl ester group enhances metabolic stability compared to free carboxylic acids, while the propylpiperazine moiety may improve lipophilicity and membrane permeability .

Properties

IUPAC Name

methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-3-6-16-7-9-17(10-8-16)13-5-4-12(15(19)22-2)11-14(13)18(20)21/h4-5,11H,3,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNBAOPRASNOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate typically involves the nitration of a benzoate derivative followed by the introduction of the piperazine ring. One common method involves the following steps:

    Nitration: The starting material, methyl benzoate, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.

    Piperazine Introduction: The nitrated product is then reacted with 4-propylpiperazine under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydroxide, methanol.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: Methyl 3-amino-4-(4-propylpiperazin-1-yl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperazine ring.

Scientific Research Applications

Chemistry

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
  • Substitution : The ester group can undergo nucleophilic substitution reactions.
  • Oxidation : The piperazine ring can be oxidized under strong oxidative conditions.

Biology

This compound is being investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that compounds with similar structures exhibit antimicrobial effects, which may extend to this compound.
  • Anticancer Activity : Preliminary research indicates potential efficacy against various cancer cell lines, warranting further investigation into its mechanisms of action.

Medicine

This compound is explored as a potential pharmaceutical intermediate in drug development. Its structural attributes may contribute to the design of new therapeutic agents targeting specific diseases.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

  • Pharmaceutical Manufacturing : As an intermediate in synthesizing active pharmaceutical ingredients (APIs).
  • Chemical Research : As a reagent or starting material in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperazine ring may also play a role in modulating the compound’s biological activity by interacting with receptors or enzymes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural features are compared below with related benzoate derivatives:

Compound Name Substituents (Position) Molecular Weight Notable Properties
Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate Nitro (3), 4-propylpiperazine (4), methyl ester ~323.34 g/mol* High lipophilicity; potential CNS activity due to piperazine
3-(4-Methylpiperazin-1-yl)benzoic acid 4-Methylpiperazine (3) 220.26 g/mol mp 187–190°C; used as a building block in drug synthesis
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate Pyridazinyl (4), ethyl ester ~351.39 g/mol Anticancer activity in preclinical models
Methyl 2-nitrobenzoate Nitro (2), methyl ester 181.15 g/mol mp 78–80°C; used in organic synthesis

*Calculated based on molecular formula.

Key Observations :

  • Piperazine Substituents: Replacing the methyl group in 3-(4-methylpiperazin-1-yl)benzoic acid with a propyl chain (as in the target compound) increases lipophilicity (logP ~2.8 vs.
  • Nitro Group Position : The 3-nitro substituent in the target compound contrasts with 2-nitro analogs (e.g., methyl 2-nitrobenzoate). Meta-substitution reduces steric hindrance compared to ortho-substitution, favoring planar molecular conformations and stronger π-π stacking interactions .
  • Ester Groups : Methyl esters (target compound) are less hydrolytically stable than ethyl esters (e.g., I-6230 in ), but offer faster metabolic clearance in vivo .

Biological Activity

Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate (C15H21N3O4) is a compound of growing interest in pharmacological research due to its unique structural features, including a nitro group and a piperazine ring. This article explores the biological activity of the compound, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its mechanism of action.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C15H21N3O4
  • Molecular Weight : 307.34 g/mol
  • Functional Groups : Nitro group, ester group, and piperazine ring

The presence of these functional groups suggests potential reactivity and biological activity, particularly in interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. The nitro-substituted aromatic compounds are particularly noted for their potential effectiveness against various pathogens. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth and possess antifungal properties .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Similar piperazine-containing compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth. For example, a study demonstrated that related piperazine derivatives showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC15H21N3O4Nitro group, piperazine ringPotential antimicrobial and anticancer
Methyl 4-nitro-3-(piperidin-1-yl)benzoateC13H16N2OPiperidine instead of piperazineAntimicrobial activity
Methyl 3-amino-4-piperidin-1-ylbenzoateC14H18N2O2Amino group instead of nitroCytotoxic effects

Case Studies

Several case studies have highlighted the potential applications of similar compounds in therapeutic settings:

  • Anticancer Research : A study involving a series of piperazine derivatives found that modifications to the piperazine structure could enhance anticancer efficacy through targeted apoptosis mechanisms in various cancer cell lines .
  • Neuropharmacology : Compounds with piperazine rings have been explored for their effects on neurotransmitter systems, suggesting that this compound could be investigated for neuroprotective effects or cognitive enhancement .

Future Directions

Given the promising structural features and preliminary biological activity data, further investigation into this compound is warranted. Future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the specific molecular targets and pathways affected by this compound.
  • Structure–Activity Relationship (SAR) : To optimize its chemical structure for enhanced biological activity.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference Values
X-ray CrystallographySpace group, R-factorP2₁/c, R1 < 0.05
1^1H NMRAromatic proton splittingδ 8.1 (d, J=2.1 Hz, H-5)
HRMSMolecular ion [M+H]⁺308.35 m/z

Q. Table 2. Common Contaminants in Synthetic Batches

ImpuritySourceDetection Method
4-PropylpiperazineIncomplete couplingGC-MS (retention time: 9.2 min)
Methyl 3-nitrobenzoateEster hydrolysisHPLC (Rt: 6.8 min)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Reactant of Route 2
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Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate

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